Gilvocarcin M - 77879-89-1

Gilvocarcin M

Catalog Number: EVT-269085
CAS Number: 77879-89-1
Molecular Formula: C26H26O9
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gilvocarcin M is a naturally occurring compound classified as an aryl C-glycoside antibiotic. [, , , ] It was first isolated from the bacterium Streptomyces gilvotanareus alongside a closely related compound, Gilvocarcin V. [, ] These compounds belong to a larger group of natural products known as gilvocarcins, all sharing a characteristic benzo[d]naphtho[1,2-b]pyran-6-one chromophore. [] While structurally similar to Gilvocarcin V, Gilvocarcin M exhibits weaker antitumor activity. [, , ] This difference in biological activity has made Gilvocarcin M a valuable tool in comparative studies aimed at understanding the structure-activity relationship of this class of compounds. [, ]

Future Directions
  • Elucidating the Complete Mechanism of Action: Further research is needed to fully understand the molecular mechanisms underlying the biological activity of Gilvocarcin M. [] This includes investigating its precise interaction with DNA, identifying potential cellular targets, and determining the role of light or enzymatic activation in its mode of action.
Overview

Gilvocarcin M is a member of the gilvocarcin family, which consists of natural products known for their significant antitumor activity. These compounds are classified as aryl C-glycosides and exhibit a unique chromophore that allows them to intercalate into DNA, leading to potential therapeutic applications in cancer treatment. The structural complexity of Gilvocarcin M makes it a subject of interest in synthetic organic chemistry, particularly due to its biosynthetic pathways and mechanisms of action.

Source and Classification

Gilvocarcin M is derived from microbial sources, particularly from the fermentation products of certain actinomycetes. The compound belongs to the class of natural products known as polyketides, which are characterized by their diverse structures and biological activities. Gilvocarcins are specifically noted for their ability to selectively cross-link with DNA and interact with histone proteins, making them relevant in the study of cancer therapeutics.

Synthesis Analysis

Methods and Technical Details

The total synthesis of Gilvocarcin M has been achieved through various synthetic strategies. One notable method involves a one-pot enzymatic total synthesis that utilizes a combination of fifteen enzymes to recreate the biosynthetic pathway leading to Gilvocarcin M. This approach highlights the significance of combinatorial biosynthetic enzymology, where different enzyme mixtures are used to facilitate complex oxidative rearrangements that are crucial for constructing the compound's scaffold .

In another approach, convergent synthesis techniques have been employed, utilizing stereoselective reactions such as α-C-glycosylation and palladium-catalyzed reactions to assemble the necessary molecular fragments. These methods emphasize the importance of regioselectivity and stereochemistry in constructing the final product .

Molecular Structure Analysis

Structure and Data

Gilvocarcin M features a complex molecular structure characterized by its unique chromophore, which is a pyran-6-one derivative. The chemical formula for Gilvocarcin M is C21H23O9C_{21}H_{23}O_9, and its molecular weight is approximately 423.41 g/mol. The specific arrangement of functional groups within its structure contributes to its biological activity, particularly its ability to intercalate into DNA.

Structural Features

  • Core Structure: The core structure includes a chromophore that is essential for its interaction with nucleic acids.
  • Functional Groups: Presence of hydroxyl groups, methoxy groups, and other substituents that influence solubility and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Gilvocarcin M involves several key reactions:

  • Glycosylation Reactions: These reactions are crucial for forming the glycosidic bonds that characterize the compound. Techniques such as Lewis acid-mediated glycosylation have been employed to achieve high yields with desired stereochemistry .
  • Oxidative Rearrangement: A critical step in the biosynthesis involves oxidative rearrangements facilitated by specific enzymes that convert polyketide precursors into the final product .
  • Cycloaddition Reactions: These reactions play a role in forming covalent bonds between Gilvocarcin M and DNA upon activation by UV light, resulting in cross-linking that is significant for its antitumor activity.
Mechanism of Action

Process and Data

The mechanism by which Gilvocarcin M exerts its antitumor effects primarily involves:

  1. Intercalation into DNA: The aromatic chromophore intercalates between base pairs in DNA, disrupting normal function.
  2. Photoactivation: Upon exposure to UV light, Gilvocarcin M undergoes a photochemical reaction that leads to the formation of covalent bonds with DNA through a [2 + 2]-cycloaddition mechanism . This process results in cross-linking that inhibits DNA replication and transcription.
  3. Histone Interaction: Additionally, Gilvocarcin M can interact with histone proteins, further influencing gene expression and cellular proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a powder or crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water due to hydrophobic regions.

Chemical Properties

  • Stability: Stability can be influenced by environmental conditions such as light exposure and pH.
  • Reactivity: The presence of reactive functional groups allows for various chemical transformations that can be exploited in synthetic applications.
Applications

Scientific Uses

Gilvocarcin M has garnered attention for its potential applications in cancer therapy due to its selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer, breast cancer, and melanoma. Research continues into optimizing its delivery mechanisms and enhancing its efficacy through chemical modifications or combination therapies with other anticancer agents . Additionally, studies on its biosynthesis provide insights into polyketide chemistry and enzymology, which could lead to novel synthetic methodologies applicable across various fields in organic chemistry.

Biosynthetic Pathways and Genetic Determinants of Gilvocarcin M

Polyketide Synthase (PKS) Architecture in Gilvocarcin M Production

Gilvocarcin M originates from a type II polyketide synthase (PKS) system in Streptomyces griseoflavus Gö 3592. The "minimal PKS" comprises:

  • GilA (ketosynthase α, KSα)
  • GilB (chain-length factor, CLF)
  • GilC (acyl carrier protein, ACP)These collectively assemble a decaketide backbone from one acetyl-CoA starter unit and nine malonyl-CoA extender units [3] [5]. Unique to the gil cluster are GilP (malonyl-CoA:ACP transacylase, MAT) and GilQ (acyltransferase, AT). GilQ selects the starter unit (acetate for Gilvocarcin M vs. propionate for Gilvocarcin V), explaining the C8 methyl substituent in Gilvocarcin M [3] [5]. The PKS-associated ketoreductase GilF catalyzes the first ring cyclization, while cyclases GilG and GilK facilitate aromatization to yield the angucyclinone precursor UWM6 (10) [2] [3].

Table 1: Core PKS Components in Gilvocarcin Biosynthesis

GeneProtein FunctionRole in Gilvocarcin M Pathway
gilAKetosynthase α (KSα)Decarbonylative chain elongation
gilBChain-length factor (CLF)Controls 20-carbon backbone assembly
gilCAcyl carrier protein (ACP)Tethers growing polyketide chain
gilFKetoreductase (KR)Catalyzes C9 carbonyl reduction
gilQAcyltransferase (AT)Selects acetate starter unit for C8 methyl

Post-PKS Tailoring Enzymes: Oxidative Rearrangement and C-Glycosylation Mechanisms

Post-PKS modifications involve an oxidative rearrangement cascade to form the benzo[d]naphtho[1,2-b]pyran-6-one chromophore. Key steps include:

  • Oxidative Cleavage: FAD-dependent oxygenases GilOI, GilOII, and GilOIV mediate C–C bond cleavage at C4a–C12b of the angucyclinone prejadomycin (14), forming a quinone methide intermediate [1] [7].
  • Decarboxylation and Lactonization: Spontaneous decarboxylation yields the pyran-6-one scaffold [2].
  • C-Glycosylation: The C-glycosyltransferase GilGT attaches D-fucofuranose to C12 of the aglycone via a C–C bond, bypassing O-glycoside intermediates [4]. The sugar biosynthesis involves GilD (NDP-glucose synthase), GilE (4,6-dehydratase), and GilU (epimerase), though furanose ring contraction remains enzymatically uncharacterized [3] [4].

Role of the gil Gene Cluster in Angucycline Framework Assembly

The 32.9 kb gil cluster (26 open reading frames) directs all biosynthetic steps [3] [5]:

  • PKS Core: gilA-gilB-gilC-gilF-gilG-gilK (backbone assembly)
  • Sugar Biosynthesis: gilD-gilE-gilU (D-fucofuranose production)
  • Tailoring Enzymes: gilGT (C-glycosyltransferase), gilOI/OII/OIII/OIV (oxygenases), gilMT (O-methyltransferase)
  • Regulation/Resistance: gilR (oxidoreductase), gilLMN (putative regulators)Heterologous expression in Streptomyces lividans TK24 confirmed the cluster’s sufficiency for Gilvocarcin M production [3] [5].

Table 2: Functional Modules of the gil Gene Cluster

Functional CategoryGenesPrimary Biochemical Role
PKS AssemblygilA, B, C, FDecaketide chain elongation and cyclization
Deoxysugar BiosynthesisgilD, E, UGDP-D-fucose precursor synthesis
Oxidative TailoringgilOI–OIVAngucyclinone rearrangement and vinylation
GlycosylationgilGTC–C bond formation between aglycone and sugar
MethylationgilMT, gilMO-methylation of chromophore hydroxyl groups

Functional Analysis of Oxygenases (GilOI, GilOII, GilOIII, GilOIV) in Chromophore Formation

  • GilOI and GilOIV: FAD-dependent enzymes that hydroxylate C12b and initiate C4a–C12b bond cleavage. Inactivation mutants accumulate angucyclinones like prejadomycin (14) or rabelomycin (12), confirming roles in oxidative rearrangement [1] [5].
  • GilOII: Catalyzes anthrone oxidation to angucyclinone. ΔgilOII mutants produce dehydrorabelomycin (16), indicating stalled pathway progression [1] [4].
  • GilOIII: Cytochrome P450 enzyme that hydroxylates the C8 ethyl group in pregilvocarcin V (19). Subsequent dehydration forms Gilvocarcin M’s methyl group (or Gilvocarcin V’s vinyl group). ΔgilOIII mutants accumulate gilvocarcin E (GE) with an ethyl side chain [4] [5].

Combinatorial Biosynthetic Enzymology for Pathway Elucidation

Classical methods (gene knockouts, isotope labeling) failed to resolve the oxidative rearrangement sequence due to enzyme promiscuity and intermediate instability. A "combinatorial biosynthetic enzymology" approach overcame this:

  • 15-Enzyme Reconstitution: Combining PKS enzymes with tailoring oxygenases (GilOI, GilOII, JadF), methyltransferases (GilMT, GilM), and oxidoreductase (GilR) enabled in vitro synthesis of defucogilvocarcin M from acetyl-CoA/malonyl-CoA [2] [7].
  • Permutation Experiments: Systematic omission of enzymes revealed that:
  • GilOI/GilOII/GilOIV act concertedly on prejadomycin (14), not UWM6 (10)
  • Methylation precedes glycosylation
  • GilR catalyzes final lactonization [2] [7]This method revised the pathway sequence and confirmed intermediate identities.

Table 3: Key Insights from Combinatorial Biosynthetic Enzymology

Experimental ApproachFindingImplication
Full 15-enzyme reconstitutionDefucogilvocarcin M produced from simple CoA thioestersPathway autonomy from cellular machinery
Omission of GilOIIAccumulation of dehydrorabelomycin (16)GilOII essential for anthrone oxidation
Feeding prejadomycin (14)Complete conversion to defucogilvocarcin MValidates 14 as true intermediate
Exclusion of methyltransferasesLoss of aromatic methoxy groupsMethylation precedes glycosylation

Properties

CAS Number

77879-89-1

Product Name

Gilvocarcin M

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

Molecular Formula

C26H26O9

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(27)6-5-12(19(20)24(13)35-26(14)31)25-23(30)22(29)21(28)11(2)34-25/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21+,22+,23-,25-/m1/s1

InChI Key

LAFIWGHCXCBAPO-CGVLGGEFSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O

Solubility

Soluble in DMSO

Synonyms

Gilvocarcin M; BRN 5675008; DC-38-M;

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O

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